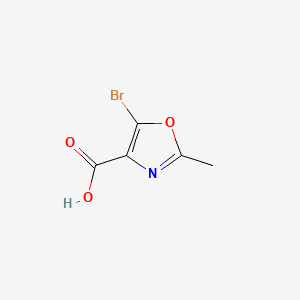

5-Bromo-2-methyloxazole-4-carboxylic acid

描述

Significance of the Oxazole (B20620) Core in Heterocyclic Chemistry and Biomedical Sciences

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the architecture of many synthetic and naturally occurring molecules. impurity.com This structural motif is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry due to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. nih.govresearchgate.net The presence of both a hydrogen bond donor (N-H in certain tautomeric forms or protonated states) and acceptor (the nitrogen and oxygen atoms) within a constrained framework allows for specific and potent biological activity.

The inherent aromaticity of the oxazole ring, though less pronounced than that of its sulfur-containing counterpart, thiazole (B1198619), contributes to its stability and allows for diverse functionalization. nih.gov This chemical versatility has led to the incorporation of the oxazole core into a wide array of compounds exhibiting extensive biological activities. These include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov The oxazole nucleus is a key component in numerous marine alkaloids and has been instrumental in the development of various therapeutic agents. nih.gov

Overview of Substituted Oxazoles as Precursors and Bioactive Scaffolds

The true potential of the oxazole core is unlocked through the strategic placement of various substituents around the ring. Substituted oxazoles serve as crucial intermediates, or building blocks, in the synthesis of more complex molecules and as bioactive scaffolds in their own right. researchgate.net The functional groups attached to the oxazole ring dictate the molecule's physical, chemical, and biological properties.

For instance, oxazole-4-carboxylic acid derivatives are a particularly important subclass. The carboxylic acid group at the 4-position provides a handle for further chemical modification, such as amide bond formation, esterification, or conversion to other functional groups. This has been demonstrated in the synthesis of various bioactive compounds. researchgate.netnih.gov Recent research has highlighted the isolation of new 2,5-disubstituted oxazole-4-carboxylic acid derivatives, named macrooxazoles, from the plant pathogenic fungus Phoma macrostoma. nih.govnih.gov These natural products have shown antimicrobial and anti-biofilm activities, underscoring the importance of this scaffold in the discovery of new bioactive agents. nih.govnih.gov Furthermore, bromo-substituted oxazoles are valuable precursors in cross-coupling reactions, allowing for the introduction of diverse molecular fragments. sci-hub.se

Current Research Trajectories and Academic Interest in 5-Bromo-2-methyloxazole-4-carboxylic acid

Direct and extensive academic research specifically focused on this compound is not widely published in mainstream scientific literature. Its primary role, as indicated by its commercial availability, is that of a specialized chemical building block for use in research and manufacturing. impurity.comcalpaclab.comintlab.org The academic interest in this particular molecule can be inferred from the ongoing research into its constituent parts and closely related analogues.

The current research trajectories for compounds like this compound are largely driven by the field of medicinal chemistry and materials science. The presence of a bromine atom, a methyl group, and a carboxylic acid on the oxazole core provides a trifecta of functional points for synthetic elaboration.

As a Synthetic Intermediate: The bromine atom at the 5-position is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the construction of more complex molecular architectures. The carboxylic acid at the 4-position can be readily converted into amides, esters, or other functional groups, facilitating the assembly of libraries of compounds for biological screening. researchgate.netnih.gov The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially modulating its reactivity and biological activity.

In Bioactive Compound Synthesis: Research into naturally occurring oxazole-4-carboxylic acids, such as the macrooxazoles, demonstrates a clear trajectory towards exploring this class of compounds for novel therapeutic agents. nih.govnih.gov While no specific bioactivity has been reported for this compound itself, its structural similarity to these bioactive natural products suggests its potential as a precursor for the synthesis of new analogues with improved or novel pharmacological profiles. The investigation into bioactive 1,3-oxazole-containing alkaloids from marine organisms further supports the continued interest in this scaffold. nih.gov

In essence, while this compound may not be the subject of widespread, direct academic study, its value lies in its potential as a versatile tool for the creation of novel compounds within the highly active and significant field of oxazole chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 1209573-86-3 | C₅H₄BrNO₃ | 222.00 | Not available |

| 2-Methyloxazole-4-carboxylic acid | 23012-17-1 | C₅H₅NO₃ | 127.10 | 182-187 |

| 5-Methylisoxazole-4-carboxylic acid | 42831-50-5 | C₅H₅NO₃ | 127.10 | 144-148 |

| 2-Bromo-5-methyloxazole-4-carboxylic acid | 1511684-79-9 | C₅H₄BrNO₃ | 222.00 | Not available |

Data sourced from various chemical supplier databases and literature. impurity.comsigmaaldrich.comsigmaaldrich.combldpharm.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-2-7-3(5(8)9)4(6)10-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSCBFBGIQPIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672017 | |

| Record name | 5-Bromo-2-methyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209573-86-3 | |

| Record name | 5-Bromo-2-methyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Methyloxazole 4 Carboxylic Acid

Historical Context of Oxazole (B20620) Ring Formation Relevant to the Compound

The construction of the core oxazole ring is the foundational step in synthesizing 5-Bromo-2-methyloxazole-4-carboxylic acid. Several classical methods have been pivotal in the development of oxazole chemistry and remain relevant.

The Robinson-Gabriel synthesis is a traditional and widely used method that involves the cyclization and dehydration of 2-acylaminoketones. wikipedia.org This method is versatile for creating a variety of substituted oxazoles. Another cornerstone is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896, which proceeds from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This approach has been instrumental in preparing 2,5-disubstituted oxazoles. wikipedia.org

More contemporary methods, such as the Van Leusen oxazole synthesis , have also become crucial. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a precursor, which reacts with an aldehyde in the presence of a base to form the oxazole ring. nih.gov It is particularly valuable for synthesizing 5-substituted oxazoles from aldehydes. nih.gov These fundamental reactions provide the toolkit for constructing the initial 2-methyloxazole-4-carboxylate scaffold required for subsequent functionalization.

Regioselective Bromination Strategies at the C-5 Position of Oxazole

Achieving the precise placement of a bromine atom at the C-5 position of the 2-methyloxazole-4-carboxylate intermediate is a critical challenge due to the multiple reactive sites on the oxazole ring (C-2, C-4, and C-5). The reactivity of these positions towards electrophilic or nucleophilic attack dictates the choice of strategy. Generally, for electrophilic aromatic substitution on the oxazole ring, the reaction occurs preferentially at the C-5 position, especially when an electron-donating group is present. tandfonline.comsemanticscholar.org

Direct Halogenation Methods

Direct halogenation involves treating the oxazole substrate with a brominating agent. N-Bromosuccinimide (NBS) is a common reagent for this purpose. The inherent electronic properties of the oxazole ring often direct the electrophilic bromine to the most electron-rich position. For many substituted oxazoles, this is the C-5 position. The success of direct bromination is highly dependent on the substituents already present on the ring, which can influence the regiochemical outcome. For instance, the direct bromination of 2-methylbenzoic acid, an analogous aromatic system, with bromine in sulfuric acid or using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione can yield the 5-bromo derivative. chemicalbook.com A similar principle applies to the oxazole ring, where direct treatment with NBS can be an effective method for C-5 bromination. chemrxiv.org

Metalation-Halogen Quenching Sequences for C-5 Bromination

A more controlled and highly regioselective method involves a metalation-bromination sequence. This strategy is particularly useful when direct halogenation yields mixtures of isomers or is otherwise inefficient. The process typically involves deprotonation of the oxazole ring with a strong organometallic base, such as n-butyllithium (n-BuLi), to form a lithiated intermediate, which is then "quenched" with an electrophilic bromine source like NBS or molecular bromine (Br₂).

While deprotonation of oxazoles often occurs at the most acidic C-2 position, it is possible to direct the metalation to the C-5 position. wikipedia.org This can be achieved by first protecting the C-2 position. A reported strategy for the synthesis of a 4-methyl-5-bromooxazole involved the initial protection of the C-2 position using a triisopropylsilyl (TIPS) group. sci-hub.se The resulting 2-TIPS-4-methyloxazole was then subjected to metalation with n-BuLi, which occurred at the C-5 position, followed by quenching with a bromine source to install the bromo group. sci-hub.se Subsequent deprotection of the silyl (B83357) group yielded the desired 5-bromooxazole (B1343016). sci-hub.se This multi-step approach provides excellent regiocontrol that might not be achievable through direct bromination.

Introduction and Functionalization of the Carboxylic Acid Group at C-4

The final key structural feature of the target molecule is the carboxylic acid group at the C-4 position. This is typically introduced by creating an ester at the C-4 position during the initial ring formation and then converting it to the carboxylic acid in a subsequent step.

Hydrolysis of Oxazole-4-carboxylates

The most common and straightforward method for obtaining the C-4 carboxylic acid is through the hydrolysis of a corresponding ester, such as methyl 2-methyloxazole-4-carboxylate or ethyl 2-methyloxazole-4-carboxylate. cookechem.comachmem.com This transformation is typically achieved under basic conditions.

The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) to ensure solubility. sci-hub.se The reaction mixture is stirred, sometimes with gentle heating, to drive the saponification to completion. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the resulting carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution for collection. sci-hub.segoogle.com

Table 1: Representative Conditions for Hydrolysis of Oxazole-4-carboxylates

| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Oxazole-4-carboxylate | NaOH, H₂O | THF | 0 °C to rt, 2.5 h | Oxazole-4-carboxylic acid | 92% | sci-hub.se |

| Ethyl-5-methylisoxazole-4-carboxylate* | 60% aq. H₂SO₄ | - | Reflux, 3.5 h | 5-Methylisoxazole-4-carboxylic acid | High | google.com |

Note: Data for a structurally related isoxazole (B147169) is included to illustrate an alternative acidic hydrolysis method.

Carbonylation Reactions

Carbonylation reactions represent an alternative, though less commonly reported, strategy for installing a carboxylic acid group. This method would typically involve a C-4 halogenated or metalated oxazole as the starting material. A palladium-catalyzed carbonylation reaction, using carbon monoxide (CO) as the C1 source, could convert a 4-bromo or 4-iodooxazole (B3223780) intermediate into the corresponding carboxylic acid or ester.

While direct examples for the C-4 carbonylation of a 2-methyloxazole (B1590312) are not prevalent in the provided search context, the principle has been demonstrated on related systems. For instance, carbonylation reactions have been shown to proceed at the C-2 position of dihalogenated oxazoles. chemrxiv.org This suggests the feasibility of applying similar palladium-catalyzed methodologies to a 4-halo-2-methyloxazole precursor to generate the C-4 carboxylate, which could then be hydrolyzed as described above.

Multicomponent Reactions Leading to Oxazole-4-carboxylic Acids

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of highly substituted heterocyclic compounds like oxazole-4-carboxylic acids from simple, readily available starting materials in a single step. nih.govrsc.org These reactions are characterized by their convergent nature and operational simplicity, making them attractive for generating molecular diversity. researchgate.net

A notable recent development is the visible-light-induced three-component reaction for the construction of 2,4,5-trisubstituted oxazoles. nih.govrsc.org This method utilizes iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles to produce complex oxazole structures. The reaction proceeds through a carbenic phosphorus-nitrile hybrid ylide formation and trapping cascade, initiated by a photo-generated α-phosphonium carbene. nih.gov This catalyst- and additive-free approach demonstrates high efficiency and a broad substrate scope. nih.govrsc.org For the synthesis of a precursor to the target molecule, one could envision a reaction between a suitable nitrile that provides the C-2 methyl group, a glyoxylic acid derivative for the C-4 carboxyl group, and a third component that would allow for subsequent bromination at the C-5 position.

Another versatile MCR is the Ugi four-component reaction (U-4CR), which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form α-acylamino carboxamides. researchgate.net While classically used for peptide-like structures, modifications of the Ugi reaction can lead to the formation of various heterocyclic systems. By carefully selecting the starting components, it is possible to design a Ugi-based synthesis that yields an oxazole precursor. For instance, using an α-amino ketone, an aldehyde, a carboxylic acid, and an isocyanide could potentially lead to the oxazole core.

The table below summarizes representative conditions for a three-component oxazole synthesis.

| Parameter | Condition | Yield | Reference |

| Reactants | I(III)/P(V) hybrid ylide, p-toluic acid, Na2CO3 | Not Specified | nih.gov |

| Solvent | Acetonitrile | Not Specified | nih.gov |

| Light Source | 36 W blue LEDs | Not Specified | nih.gov |

| Temperature | 40 °C | Not Specified | nih.gov |

| Time | 7 hours | Not Specified | nih.gov |

Methodologies for Introducing the Methyl Group at the C-2 Position

The introduction of the methyl group at the C-2 position of the oxazole ring is a critical step in the synthesis of the target molecule. Several classical and modern methods can be employed for this purpose.

The Robinson-Gabriel synthesis is a foundational method that involves the intramolecular cyclodehydration of a 2-acylamino-ketone. To obtain a 2-methyloxazole, an N-acetylated α-amino ketone would be subjected to a dehydrating agent. A related classical approach is the Fischer oxazole synthesis , which utilizes the condensation of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid.

More contemporary methods offer greater control and milder reaction conditions. For instance, a 2-methyloxazole-4-carboxylate ester can be synthesized from methyl acetimidate hydrochloride and methyl glycinate (B8599266) hydrochloride. orgsyn.org This approach provides a direct route to the desired substitution pattern at the C-2 and C-4 positions.

Another strategy involves the functionalization of a pre-formed oxazole ring. For example, a 2-unsubstituted oxazole can be lithiated at the C-2 position followed by quenching with an electrophile like methyl iodide. Alternatively, a 2-halomethyl oxazole can serve as a versatile intermediate. orgsyn.org The halogen can be displaced by various nucleophiles. While not directly forming a methyl group, this intermediate allows for the introduction of a one-carbon unit that can be subsequently converted to a methyl group. For example, a 2-(chloromethyl)oxazole (B60668) derivative can react with nucleophiles to introduce different functionalities.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the preparation of two or more complex fragments that are then combined in the final stages to form the target molecule. For this specific target, a convergent approach might involve the synthesis of a 2-methyloxazole-4-carboxylic acid fragment and a separate brominating agent. A more advanced convergent strategy could be a multicomponent reaction where the precursors for the C-2 methyl, C-4 carboxyl, and C-5 bromo functionalities are introduced in a single step or a short sequence.

A divergent synthesis , on the other hand, starts from a common intermediate that is progressively modified to yield a variety of related structures, including the target molecule. A plausible divergent route would begin with the synthesis of a 2-methyloxazole-4-carboxylate ester. This common intermediate could then be subjected to various reactions. For the target molecule, the key step would be the regioselective bromination at the C-5 position, followed by hydrolysis of the ester to the carboxylic acid. This approach is efficient as the core oxazole structure is established early in the synthesis. An example of a related synthesis involves the bromination of a pyridine (B92270) derivative as a late-stage functionalization step. nih.gov

The choice between a convergent and divergent strategy often depends on the desired scale of the synthesis and the need to generate analogs for structure-activity relationship studies. For laboratory-scale synthesis and the exploration of related compounds, a divergent approach from a common intermediate like methyl 2-methyloxazole-4-carboxylate is often preferred.

Purity, Yield Optimization, and Scalability in Laboratory and Process Synthesis

Optimizing the purity, yield, and scalability of the synthesis of this compound is crucial for its practical application. This involves careful consideration of each reaction step, from the initial formation of the oxazole ring to the final purification of the product.

Purity and Yield Optimization: The purity of the final product is highly dependent on the regioselectivity of the bromination step. The C-5 position of the oxazole ring is generally susceptible to electrophilic attack, but side reactions can occur. Optimization of the brominating agent (e.g., N-bromosuccinimide, bromine), solvent, and temperature is critical to maximize the yield of the desired 5-bromo isomer. A process for a related isoxazole compound highlights the importance of controlling reaction conditions to minimize isomeric impurities. google.com

Hydrolysis of the ester to the carboxylic acid is another key step. Using a strong acid or base can be effective, but harsh conditions may lead to decomposition of the oxazole ring. google.com Milder hydrolysis conditions, perhaps enzyme-catalyzed, could be explored to improve the yield and purity.

Purification methods such as recrystallization or column chromatography are essential to remove unreacted starting materials, reagents, and byproducts. The development of a crystallization procedure that selectively isolates the desired product is highly advantageous for large-scale production. google.com

Scalability: Scaling up the synthesis from the laboratory to a process scale introduces several challenges. Reactions that are straightforward on a small scale may become problematic due to issues with heat transfer, mixing, and reagent addition.

For instance, highly exothermic reactions, such as bromination, require careful temperature control to prevent runaway reactions and the formation of impurities. The use of flow chemistry reactors can offer significant advantages in terms of safety, heat and mass transfer, and reproducibility, making the process more amenable to scaling.

The choice of reagents and solvents is also critical for scalability. Reagents that are expensive, hazardous, or generate large amounts of waste should be avoided if possible. A scalable synthesis should prioritize the use of readily available, inexpensive, and environmentally benign materials. For example, a process was developed for an isoxazole derivative that avoided distillation of the ester intermediate, a step that can be problematic on a large scale. google.com

The table below outlines key considerations for optimizing the synthesis.

| Stage | Parameter to Optimize | Potential Methods/Reagents | Goal |

| Oxazole Formation | Reaction Type | Multicomponent Reaction, Robinson-Gabriel | High yield, atom economy |

| Bromination | Brominating Agent, Solvent, Temperature | NBS, Br2 in CH2Cl2 or CCl4 | High regioselectivity for C-5, minimize byproducts |

| Hydrolysis | Catalyst, Temperature | H2SO4, NaOH, Lipase | Complete conversion, prevent ring opening |

| Purification | Method | Recrystallization, Chromatography | High purity (>99%) |

| Scalability | Reactor Type, Reagent Choice | Batch vs. Flow, Green Solvents | Safe, efficient, and cost-effective process |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Methyloxazole 4 Carboxylic Acid

Transformations Involving the C-5 Bromine Atom

The bromine atom at the C-5 position of the oxazole (B20620) ring is a key handle for introducing molecular diversity. Its reactivity is influenced by the electronic properties of the oxazole ring and the adjacent substituents. This position is susceptible to various metal-catalyzed cross-coupling reactions and can, under specific conditions, undergo substitution or removal.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The carbon-bromine bond at the C-5 position is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. nih.govyoutube.com These reactions typically involve the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent (in Suzuki or Stille reactions) or migratory insertion of an alkene/alkyne (in Heck or Sonogashira reactions), and concluding with reductive elimination to yield the product and regenerate the catalyst. youtube.comuwindsor.ca

While specific studies detailing the cross-coupling of 5-Bromo-2-methyloxazole-4-carboxylic acid are not extensively documented, the reactivity of bromo-oxazole scaffolds is well-established. The bromine atom on the oxazole ring is known to facilitate these transformations, making the compound a viable precursor for creating more complex structures. sci-hub.se For instance, related bromo-oxazole derivatives readily participate in Suzuki-Miyaura couplings. xinchem.com

Suzuki-Miyaura Reaction: This reaction couples the bromo-oxazole with an organoboron reagent (boronic acid or ester) to form a biaryl or vinyl-aryl linkage. Research on related isomers, such as 2-bromo-4-methyl-5-carboxylic acid, highlights that the C-5 position is favorable for such couplings. xinchem.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene. sigmaaldrich.com This reaction is a powerful tool for forming substituted alkenes and is generally tolerant of various functional groups.

Sonogashira Reaction: This coupling reaction introduces an alkyne moiety by reacting the aryl bromide with a terminal alkyne. sigmaaldrich.com It is widely used in the synthesis of conjugated systems.

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions on analogous aryl bromide substrates.

| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | General Yields | Ref. |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DMF/Water | Good to Excellent | sigmaaldrich.com |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | Moderate to Good | sigmaaldrich.com |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | Good to Excellent | sigmaaldrich.com |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as bromine, on an aromatic ring by a nucleophile. The classic SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized Meisenheimer intermediate. This pathway is generally favored on electron-poor aromatic systems, where electron-withdrawing groups (EWGs) are positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate.

The oxazole ring is inherently electron-rich, which generally disfavors SNAr. However, the reactivity of this compound is modulated by its substituents. Both the bromine atom and the C-4 carboxylic acid group are electron-withdrawing, which can increase the electrophilicity of the ring and potentially enable SNAr reactions at the C-5 position with strong nucleophiles. The bromine atom itself can facilitate nucleophilic substitution reactions, making the compound a precursor for various derivatives.

Reductive Debromination Reactions

Reductive debromination is a chemical reaction that involves the removal of a bromine atom and its replacement with a hydrogen atom. This transformation is synthetically useful for removing a halogen that may have served as a directing group or a handle for other reactions.

Common methods for the reductive dehalogenation of aryl bromides include catalytic hydrogenation. reddit.com This is often accomplished using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. These conditions are generally mild and tolerate a variety of other functional groups, including carboxylic acids. nih.gov Alternative reducing systems include the use of metals like zinc (Zn) or magnesium (Mg) in protic solvents. reddit.com While specific protocols for this compound are not detailed in the literature, these standard conditions are expected to be effective.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, offering a gateway to a multitude of derivatives through reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation for Prodrug Synthesis and Analogue Derivatization

Esterification and amidation are fundamental reactions for modifying carboxylic acids. These transformations are particularly relevant in medicinal chemistry for creating prodrugs to improve pharmacokinetic properties or for generating libraries of analogues for structure-activity relationship (SAR) studies. cymitquimica.com

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide under basic conditions or the use of coupling agents can yield the corresponding ester. The formation of ester derivatives from similar structures, such as methyl 2-bromo-4-oxazolecarboxylate, is well-documented.

Amidation: The formation of amides from the carboxylic acid requires activation, as the direct reaction with an amine is generally unfavorable. Common methods involve converting the carboxylic acid into a more reactive species, such as an acyl chloride, or using peptide coupling reagents (e.g., DCC, EDC, HATU). These reagents facilitate the formation of the amide bond under mild conditions, a process crucial for building complex molecules and derivatizing bioactive compounds. nih.gov

The following table outlines common laboratory methods for these transformations.

| Transformation | Reagents | Typical Conditions | Purpose |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Prodrug synthesis, increase lipophilicity |

| Amidation | Amine, Coupling Agent (e.g., HATU, EDC), Base (e.g., DIPEA) | Room temperature in aprotic solvent (e.g., DMF, DCM) | Analogue derivatization, peptide synthesis |

Decarboxylation Reactions and Their Applications

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). While simple thermal decarboxylation often requires harsh conditions, metal-catalyzed and photoredox-catalyzed methods have emerged as powerful alternatives. organic-chemistry.org

The stability of oxazole-4-carboxylic acids towards decarboxylation can be variable. Some studies suggest that 5-hydroxyoxazole-4-carboxylic acid derivatives are unstable and prone to decarboxylation. nih.gov However, other research demonstrates that related azole-4-carboxylic acids can be poor substrates for decarboxylative cross-coupling under certain conditions. ambeed.com

Conversely, the non-brominated parent compound, 2-methyloxazole-4-carboxylic acid, is reported as a reactant for palladium-catalyzed decarboxylative C-H cross-coupling. organic-chemistry.org This suggests that under appropriate catalytic conditions, the carboxylic acid at the C-4 position can be replaced, coupling the oxazole core directly to another molecular fragment. This reaction often proceeds via the formation of an organometallic intermediate (e.g., organocopper or organopalladium) after the extrusion of CO₂, which then participates in a cross-coupling cycle. organic-chemistry.org The success of such a reaction with this compound would depend on the relative reactivity of the C-Br and C-COOH bonds under the chosen catalytic system.

Reduction to Aldehydes and Alcohols

The carboxylic acid functional group at the C-4 position is a primary site for reduction reactions, leading to the formation of corresponding primary alcohols or aldehydes. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Direct reduction to the primary alcohol, 5-bromo-2-methyl-4-(hydroxymethyl)oxazole, can be achieved using powerful hydride donors. Lithium aluminum hydride (LiAlH₄) is effective for converting carboxylic acids to 1° alcohols. libretexts.org During this process, an aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced further, preventing its isolation. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not potent enough to reduce carboxylic acids. libretexts.org

The synthesis of the corresponding aldehyde, 5-bromo-2-methyloxazole-4-carbaldehyde, from the carboxylic acid is a more nuanced process that requires circumventing the over-reduction to the alcohol. This is typically accomplished through a two-step procedure where the carboxylic acid is first converted into a derivative such as an ester or an acid chloride. The ester can then be reduced to the aldehyde using Diisobutylaluminium hydride (DIBAL-H), a reaction that is carefully controlled at low temperatures (e.g., -78 °C) to prevent further reduction. libretexts.org Alternatively, the acid chloride derivative can be selectively reduced to the aldehyde with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Modern methods have also explored the direct catalytic reduction of carboxylic acids to aldehydes using nickel catalysts in combination with a silane (B1218182) reducing agent, which can proceed without over-reduction to the alcohol. organic-chemistry.org

Table 1: Summary of Reduction Methods for Carboxylic Acids This table is interactive and can be sorted by clicking on the headers.

| Starting Material | Reagent(s) | Product | Key Considerations |

|---|---|---|---|

| Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | 1° Alcohol | Strong reducing agent; aldehyde intermediate is not isolable. libretexts.org |

| Carboxylic Acid | Sodium borohydride (NaBH₄) | No reaction | Not a sufficiently strong reducing agent. libretexts.org |

| Ester | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Reaction must be run at low temperatures (e.g., -78 °C) to prevent over-reduction. libretexts.org |

| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Aldehyde | Milder reducing agent allows for the isolation of the aldehyde. libretexts.org |

Reactivity at the C-2 Methyl Group

The methyl group at the C-2 position of the oxazole ring is not merely a passive substituent. Its protons exhibit significant acidity, making it a key handle for introducing further molecular complexity.

The protons of the C-2 methyl group are acidic, a consequence of the electron-withdrawing nature of the adjacent oxazole ring, which can stabilize the resulting carbanion. The pKa of a proton at the C-2 position of an oxazole is approximately 20. tandfonline.com This allows for deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to generate a potent nucleophile.

This C-2 lithiated intermediate can react with a wide array of electrophiles, enabling diverse functionalization of the side chain. This strategy provides a pathway to extend the carbon skeleton and introduce new functional groups.

Table 2: Potential Side-Chain Functionalization Reactions at the C-2 Methyl Group This table is interactive and can be sorted by clicking on the headers.

| Electrophile | Reagent Type | Resulting Structure at C-2 |

|---|---|---|

| Alkyl Halide (R-X) | Alkylating Agent | -CH₂-R |

| Aldehyde (R-CHO) | Carbonyl Compound | -CH₂-CH(OH)-R |

| Ketone (R-CO-R') | Carbonyl Compound | -CH₂-C(OH)(R)(R') |

| Carbon Dioxide (CO₂) | Carboxylating Agent | -CH₂-COOH |

The nucleophilic carbanion generated from the deprotonation of the C-2 methyl group can readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. This aldol-type condensation yields a β-hydroxyalkyl substituent at the C-2 position. Subsequent acid- or base-catalyzed dehydration of this alcohol can lead to the formation of a new carbon-carbon double bond, resulting in a 2-(alkenyl)oxazole derivative. This two-step sequence is a powerful method for constructing more complex side chains with vinylic functionality, which can then be used in further synthetic transformations.

Stability and Ring-Opening Reactions of the Oxazole Core Under Various Conditions

The oxazole ring is an aromatic heterocycle and is generally considered to be thermally stable. tandfonline.com However, the stability of the ring in this compound can be influenced by the nature of its substituents and the reaction environment.

Oxazole rings are known to be sensitive to acidic conditions, which can promote hydrolysis and ring cleavage. chemrxiv.org The presence of electron-withdrawing groups, such as the C-5 bromo and C-4 carboxylic acid substituents, can alter the electron density of the ring, potentially increasing its susceptibility to nucleophilic attack and subsequent ring-opening.

Several conditions can induce the opening of the oxazole ring:

Reductive Cleavage : Strong reduction, for instance with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521), can lead to the cleavage of the oxazole ring. tandfonline.com

Base-Induced Ring Opening : The deprotonation at the C-2 position with a strong base does not only generate a carbanion for substitution. The resulting lithiated species can exist in equilibrium with a ring-opened enolate-isonitrile intermediate. wikipedia.org This equilibrium is a key mechanistic feature in certain transformations of oxazoles.

Photochemical Reactions : Oxazole rings can undergo photolysis, which may lead to ring-opening or rearrangement to form other isomeric structures. tandfonline.com

Stereochemical Control and Regioselectivity in Complex Transformations

The substituents on the this compound ring play a critical role in directing the outcome of more complex reactions, governing both the position of attack (regioselectivity) and the three-dimensional arrangement of atoms (stereochemistry).

Regioselectivity: The inherent reactivity of the oxazole ring and the electronic effects of its substituents dictate the regioselectivity of further transformations.

Electrophilic Substitution : In unsubstituted oxazoles, electrophilic aromatic substitution preferentially occurs at the C-5 position. wikipedia.org In the title compound, this position is occupied by a bromine atom.

Nucleophilic Substitution : Nucleophilic aromatic substitution is favored at the C-2 position, provided a suitable leaving group is present. wikipedia.org The bromine atom at C-5 also serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the regioselective formation of new carbon-carbon or carbon-heteroatom bonds at this position.

Directed Metallation : The carboxylic acid group at C-4 (or its corresponding protected form, like an ester or amide) can direct metallation (e.g., lithiation) to the adjacent C-5 position. However, since C-5 is already substituted with bromine, this could potentially lead to a halogen-metal exchange.

Stereochemical Control: Control over stereochemistry becomes paramount in reactions that create new chiral centers.

Diels-Alder Reactions : Oxazoles can function as dienes in Diels-Alder cycloadditions with electron-deficient alkenes. wikipedia.org This reaction forms a bicyclic intermediate containing an oxygen bridge, which can then be converted into highly substituted pyridines, including precursors to Vitamin B6. wikipedia.org For this compound, the substituents would exert significant steric and electronic influence on the facial selectivity of the dienophile's approach, thereby controlling the stereochemistry of the cycloadduct.

Side-Chain Reactions : As mentioned in the context of condensation reactions (3.3.2), the reaction of the C-2 methyl anion with a prochiral aldehyde or an unsymmetrical ketone creates a new stereocenter in the side chain. Achieving stereocontrol in such additions would necessitate the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselectivity.

Derivatization Strategies and Design of Novel Analogues from 5 Bromo 2 Methyloxazole 4 Carboxylic Acid

Structure-Guided Design Principles for Oxazole-Based Chemical Libraries

The oxazole (B20620) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. nih.govmdpi.comtandfonline.combohrium.com The design of chemical libraries based on the oxazole framework is a key strategy in drug discovery for generating novel compounds with potential therapeutic activity. nih.govresearchgate.netresearchgate.net

The core principles for designing oxazole-based libraries involve:

Scaffold Diversity: Introducing a variety of substituents at different positions on the oxazole ring to explore a wide chemical space. For the 5-bromo-2-methyloxazole-4-carboxylic acid core, the bromine at the C5 position and the carboxylic acid at the C4 position are primary handles for diversification.

Parallel Synthesis: Employing synthetic routes that are amenable to high-throughput and parallel synthesis techniques, allowing for the rapid generation of a large number of analogues. researchgate.net Methods like the van Leusen oxazole synthesis are often utilized for their reliability and broad substrate scope. nih.govmdpi.com

"Biology-Oriented Synthesis" (BIOS): Designing libraries with structural motifs that are known to be recognized by biological targets. The oxazole itself is one such motif, and its decoration with other pharmacophoric groups can increase the likelihood of finding active compounds.

The construction of these libraries often starts from simple, readily available building blocks. For instance, libraries of oxazole derivatives can be synthesized by reacting various carboxylic acids with other reagents, showcasing the modularity of the approach. nih.gov

Functionalization at the Bromine Position to Introduce Diverse Moieties

The bromine atom at the C5 position of the oxazole ring is a key site for introducing molecular diversity. As an aryl bromide, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the attachment of a wide range of chemical groups.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the 5-bromooxazole (B1343016) with an organoboron reagent (boronic acid or boronic ester) to form a C-C bond. youtube.comlibretexts.org It is highly versatile for introducing various aryl and heteroaryl groups. The general reactivity order for the halide is I > OTf > Br > Cl. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the 5-bromooxazole with a primary or secondary amine. wikipedia.orglibretexts.orgyoutube.com This is a powerful method for synthesizing aryl amines and allows for the introduction of diverse amine-containing functionalities. wikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction. wikipedia.orgorganic-chemistry.org

These reactions are foundational for building libraries of novel compounds from the this compound scaffold. The table below illustrates potential moieties that can be introduced at the C5 position using these methods.

| Coupling Reaction | Coupling Partner | Moiety Introduced at C5 | Potential Impact |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Phenyl | Introduce aromatic interactions (π-stacking) |

| Suzuki-Miyaura | Pyridine-3-boronic acid | 3-Pyridyl | Introduce H-bond acceptor, improve solubility |

| Suzuki-Miyaura | Thiophene-2-boronic acid | 2-Thienyl | Modulate electronic properties and conformation |

| Buchwald-Hartwig | Morpholine | Morpholinyl | Improve pharmacokinetic properties, solubility |

| Buchwald-Hartwig | Aniline | Anilino | Introduce H-bond donor and aromatic system |

| Buchwald-Hartwig | Piperazine | Piperazinyl | Provide a point for further functionalization |

Modification of the Carboxylic Acid Group for Enhanced Biological Interactions or Physical Properties

The carboxylic acid at the C4 position is a versatile functional group that can be readily modified to modulate the compound's properties. Carboxylic acids can be strong hydrogen bond donors and acceptors and are often ionized at physiological pH, which can be beneficial for solubility and target binding but may also present challenges for cell membrane permeability. nih.govresearchgate.net

Common derivatization strategies include:

Amide Formation: Coupling the carboxylic acid with a diverse range of primary or secondary amines to form amides. This transformation replaces the acidic proton, neutralizes the charge, and introduces new hydrogen bond donors and/or acceptors. Amide bonds are a cornerstone of many pharmaceuticals. The conversion can be achieved using various coupling reagents. nih.gov

Esterification: Reacting the carboxylic acid with alcohols to form esters. This also neutralizes the charge and increases lipophilicity, which can affect cell permeability and metabolic stability. However, esters can be susceptible to hydrolysis by esterases in the body. researchgate.net

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, which removes the ionizable group and provides a neutral hydrogen bond donor.

These modifications are crucial for fine-tuning the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and the pharmacodynamic interactions of the lead compound. For example, converting the carboxylic acid to an amide can facilitate membrane transport and provide new interaction points within a target's binding site.

| Modification | Reagent Example | Resulting Functional Group | Potential Property Change |

|---|---|---|---|

| Amide Formation | Benzylamine, HATU | N-benzylamide | Increased lipophilicity, new H-bond donor |

| Amide Formation | Dimethylamine, HOBt/EDCI | N,N-dimethylamide | Neutralized charge, H-bond acceptor only |

| Esterification | Ethanol, Acid catalyst | Ethyl ester | Increased lipophilicity, potential prodrug |

| Reduction | Borane (BH3) | Hydroxymethyl | Neutral H-bond donor, increased flexibility |

Scaffold Hopping and Bioisosteric Replacements Based on the this compound Framework

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel intellectual property, improve drug-like properties, or escape from known metabolic liabilities while retaining the desired biological activity. researchgate.netnih.gov

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is often a target for bioisosteric replacement to address issues like poor permeability or metabolic instability (e.g., acyl glucuronidation). nih.govhyphadiscovery.comnih.gov Common acidic bioisosteres that can mimic the carboxylate anion include:

Tetrazoles: These are one of the most widely used carboxylate bioisosteres, having a similar pKa and steric profile. researchgate.netdrughunter.com

Hydroxamic acids: These are moderately acidic and can also act as metal-chelating groups. nih.gov

Acyl sulfonamides: These can also provide an acidic proton and engage in similar hydrogen bonding interactions. researchgate.net

Scaffold Hopping of the Oxazole Ring: The entire oxazole ring can be replaced by other five- or six-membered heterocyclic systems in a process known as scaffold hopping. nih.govnih.gov The goal is to find a new core that maintains the essential spatial arrangement of the key functional groups (in this case, the substituents at the C2, C4, and C5 positions). Potential bioisosteric replacements for the oxazole ring include:

Thiazole (B1198619): Replacing the oxygen with a sulfur atom can alter electronic properties and metabolic stability. thieme-connect.com

Isoxazole (B147169): Altering the position of the heteroatoms can lead to different substituent vectors and interaction profiles. nih.gov

Oxadiazole Isomers (1,2,4- or 1,3,4-): These can serve as bioisosteres for the oxazole core, though each isomer has distinct electronic and hydrogen bonding properties. researchgate.netrsc.orgnih.govrsc.org

Triazole: Introducing an additional nitrogen atom can offer new hydrogen bonding capabilities and modulate the ring's electronic character.

| Original Moiety | Bioisostere / Scaffold Hop | Rationale |

|---|---|---|

| Carboxylic Acid | 5-Substituted-1H-tetrazole | Similar pKa and steric profile, metabolically more stable. drughunter.com |

| Carboxylic Acid | N-Acylsulfonamide | Maintains acidity and H-bonding, alters physicochemical properties. researchgate.net |

| Oxazole | Thiazole | Similar size, different electronics and H-bonding capacity. thieme-connect.com |

| Oxazole | 1,2,4-Oxadiazole | Resistant to hydrolysis, mimics ester/amide functionality. researchgate.netnih.gov |

| Oxazole | Isoxazole | Alters substituent vectors and dipole moment. nih.gov |

Synthesis of Chiral Analogues and Investigation of Stereoisomeric Effects

The introduction of stereocenters into drug candidates is a critical step in optimization, as stereoisomers (enantiomers or diastereomers) often exhibit significantly different pharmacological and toxicological profiles. acs.orgnih.gov For analogues derived from this compound, chirality can be introduced in several ways:

Chiral Coupling Partners: Using chiral amines or alcohols in the derivatization of the carboxylic acid group.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries in the synthesis of side chains before they are attached to the oxazole core. Chiral oxazolines, for example, are widely used as ligands in asymmetric catalysis. acs.orgcapes.gov.br

Derivatization of Chiral Building Blocks: Attaching the oxazole scaffold to a pre-existing chiral molecule.

The biological activity of enantiomers can differ dramatically. For example, studies on chiral oxazoline (B21484) fungicides have shown that one enantiomer can be significantly more potent than the other. acs.orgnih.gov This is because the three-dimensional structure of a drug molecule dictates its fit and interactions within the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential for identifying the most active and safest drug candidate and for understanding the structure-activity relationship (SAR) at a 3D level.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylboronic acid |

| Pyridine-3-boronic acid |

| Thiophene-2-boronic acid |

| Morpholine |

| Aniline |

| Piperazine |

| Benzylamine |

| Dimethylamine |

| Ethanol |

| Borane |

| Tetrazole |

| Hydroxamic acid |

| Thiazole |

| Isoxazole |

| 1,2,4-Oxadiazole |

| 1,3,4-Oxadiazole |

| Triazole |

Exploration of Biological Activities and Structure Activity Relationships Sar for 5 Bromo 2 Methyloxazole 4 Carboxylic Acid Analogues

Overview of Known Biological Activities of Oxazole (B20620) Derivatives in Medicinal Chemistry

The oxazole nucleus, a five-membered heterocyclic ring containing oxygen and nitrogen atoms, is a cornerstone in medicinal chemistry due to its versatile biological activities. tandfonline.combohrium.com This scaffold is present in numerous natural products and synthetic compounds, where it engages with various enzymes and receptors through non-covalent bonds, leading to a wide spectrum of pharmacological effects. tandfonline.comnih.gov Oxazole derivatives have been successfully developed as therapeutic agents for a range of diseases, underscoring their value as lead molecules in drug discovery. tandfonline.comderpharmachemica.com

The biological potential of oxazole derivatives is broad and has been the subject of extensive research. bohrium.comd-nb.info Key activities identified in numerous studies include:

Antimicrobial Activity: Oxazole-containing compounds have demonstrated significant antibacterial and antifungal properties. d-nb.inforesearchgate.net For instance, Linezolid is a well-known oxazolidinone antibiotic used to combat resistant bacterial infections. tandfonline.com

Anticancer Activity: The oxazole moiety is a structural component in many molecules with antiproliferative and cytotoxic effects against various cancer cell lines. benthamdirect.comnih.govresearchgate.net These compounds often work by targeting critical cellular pathways involved in tumor growth. benthamdirect.com

Anti-inflammatory Activity: Several oxazole derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, function as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. derpharmachemica.comnih.gov

Antidiabetic and Antihyperlipidemic Activity: Analogues such as Aleglitazar have been developed as dual agonists for peroxisome proliferator-activated receptors (PPAR) alpha and gamma, playing a role in regulating glucose and lipid metabolism. tandfonline.comnih.gov

Other Activities: The therapeutic applications of oxazoles also extend to antiviral, antiparasitic, antimalarial, antitubercular, antioxidant, and anti-neuropathic agents. tandfonline.comsemanticscholar.org

The substitution pattern on the oxazole ring is a critical determinant of its biological function, allowing medicinal chemists to fine-tune the molecule's properties for specific therapeutic targets. d-nb.infothepharmajournal.com The structural and chemical diversity of the oxazole scaffold continues to make it a popular and promising framework for the development of novel therapeutic agents. nih.govbenthamdirect.com

In Vitro and In Vivo Biological Evaluation Methodologies

The assessment of the biological activity of oxazole derivatives involves a combination of in vitro and in vivo methodologies to determine their efficacy, potency, and potential mechanisms of action.

In Vitro Evaluation: These laboratory-based assays are crucial for initial screening and characterization. They are typically conducted on isolated molecules, cells, or tissues.

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is a common metric used to evaluate antibacterial and antifungal activity. This is often determined using methods like broth microdilution or agar (B569324) disk diffusion against various microbial strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net

Enzyme Inhibition Assays: For targets like COX-2 or acetylcholinesterase, specific enzymatic assays are used. These tests measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50), providing a quantitative measure of potency. nih.govmdpi.com For instance, the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can be screened to identify potential treatments for Alzheimer's disease. mdpi.com

Cell-Based Assays: The antiproliferative effects of anticancer derivatives are often evaluated using human cancer cell lines. nih.govresearchgate.net Assays like the MTT assay measure cell viability and cytotoxicity. To investigate the mechanism, further tests might include cell cycle analysis or apoptosis assays.

Receptor Binding Assays: To determine if a compound interacts with a specific receptor, such as PPARs, competitive binding assays are performed using radiolabeled ligands to measure the compound's binding affinity. nih.gov

Gene and Protein Expression Analysis: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and PCR (Polymerase Chain Reaction) are used to quantify the reduction in inflammatory markers like COX-2 and TNF-α at the protein and mRNA levels, respectively, in cell cultures treated with the compounds. nih.gov

In Vivo Evaluation: These studies are conducted in living organisms, typically animal models, to understand the compound's effects in a complex biological system.

Animal Models of Disease: To test for anti-inflammatory effects, the carrageenan-induced paw edema model in rats or mice is frequently used. nih.gov For evaluating antidiabetic and hypolipidemic efficacy, genetic models like db/db mice or Zucker fa/fa rats are employed. nih.gov

Pharmacokinetic Studies: These studies assess the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, which are crucial for determining its bioavailability and duration of action. numberanalytics.com

Toxicity Studies: Acute toxicity tests, for example using organisms like the aquatic crustacean Daphnia magna, are performed to assess the potential environmental and biological risks of new compounds. nih.gov

The data table below summarizes common evaluation methodologies.

| Evaluation Type | Methodology | Purpose | Key Metric | Example Application |

| In Vitro | Broth Microdilution | Antimicrobial Screening | MIC | Testing against S. aureus researchgate.net |

| In Vitro | Enzyme Inhibition Assay | Potency Measurement | IC50 | COX-2 Inhibition nih.gov |

| In Vitro | Cell Viability Assay (MTT) | Anticancer Screening | GI50/IC50 | Colon Cancer Cell Lines researchgate.net |

| In Vitro | Receptor Binding Assay | Target Engagement | Ki/Kd | PPAR Agonism nih.gov |

| In Vivo | Carrageenan Paw Edema | Anti-inflammatory Efficacy | Paw Volume Reduction | New Oxazole Derivatives nih.gov |

| In Vivo | db/db Mouse Model | Antidiabetic Efficacy | Blood Glucose Levels | PPAR Agonists nih.gov |

Structure-Activity Relationship Studies for Specific Pharmacological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's three-dimensional structure relates to its biological activity. tandfonline.comsemanticscholar.org For analogues of 5-Bromo-2-methyloxazole-4-carboxylic acid, the specific roles of the bromine substituent, the carboxylic acid group, and the C-2 methyl group are critical in defining their interaction with pharmacological targets.

Role of the Bromine Substituent in Receptor Binding and Potency

The introduction of a bromine atom into a drug candidate can significantly influence its pharmacological properties. Halogen atoms, including bromine, can modulate a molecule's lipophilicity, conformation, and metabolic stability. More importantly, they can participate in specific interactions with biological targets known as halogen bonds, which can enhance binding affinity and potency.

SAR studies on various heterocyclic compounds have demonstrated the impact of bromine substitution. For instance, in a series of antimicrobial thiazole (B1198619) derivatives, compounds substituted with a p-bromophenyl group at the fourth position of the thiazole ring showed increased antifungal and antituberculosis activities. nih.gov Similarly, electrophilic aromatic bromination of an oxazole compound with N-bromosuccinimide (NBS) has been used to generate various bromo-substituted oxazoles, highlighting a key synthetic route to probe these interactions. mdpi.com The regioselective bromination of oxazoles, particularly at the C4 position, is a known synthetic strategy. researchgate.net The presence of a bromine atom can lead to more potent inhibition of specific enzymes or stronger binding to receptor pockets, often by forming favorable contacts within the active site that are absent in the non-halogenated analogue.

Influence of the Carboxylic Acid Group on Biological Efficacy and Selectivity

The carboxylic acid group (-COOH) is a highly versatile functional group in drug design. numberanalytics.com Its ability to act as a hydrogen bond donor and acceptor, as well as its anionic character at physiological pH, allows it to form strong ionic interactions and hydrogen bonds with amino acid residues (e.g., arginine, lysine, histidine) in the active sites of enzymes and receptors. numberanalytics.com

This functionality is crucial for several reasons:

Target Interaction: The carboxylate can serve as a critical pharmacophore, anchoring the molecule to its biological target, which often dictates binding affinity and specificity. numberanalytics.com

Pharmacokinetics: The presence of a carboxylic acid group generally increases the water solubility and polarity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.com

Synthetic Handle: Carboxylic acids are stable and readily accessible starting materials for the synthesis of more complex heterocyclic compounds like oxazoles. acs.org

In the context of oxazole derivatives, the carboxylic acid at the C4 position has been shown to be important for activity. For example, the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives has yielded compounds with inhibitory activity on blood platelet aggregation. nih.gov Similarly, novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives have been designed as PPAR alpha/gamma dual agonists, where the carboxylic acid is a key structural requirement for activity. nih.gov

Effects of the C-2 Methyl Group on Pharmacological Profiles

The methyl group at the C-2 position of the oxazole ring, while seemingly simple, can have profound effects on the pharmacological profile of a molecule. Its influence can be attributed to several factors:

Steric Effects: The size and shape of the methyl group can influence how the molecule fits into a binding pocket. It can either provide a beneficial van der Waals interaction, enhancing affinity, or create steric hindrance that prevents optimal binding.

Metabolic Stability: The C-2 position of the oxazole ring can be susceptible to metabolic oxidation. A methyl group at this position can block this metabolic pathway, potentially increasing the drug's half-life and duration of action.

The synthesis of 2-methyl oxazole was an early achievement in oxazole chemistry. tandfonline.comsemanticscholar.org In SAR studies of FAAH inhibitors, extensive exploration of the C2 acyl side chain of an α-keto oxazole core led to the discovery of exceptionally potent inhibitors. nih.gov Furthermore, the lead compound in a series of PPAR agonists, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid, demonstrated significant hypoglycemic and hypolipidemic effects, highlighting the importance of the substitution pattern, including the methyl groups. nih.gov

The table below summarizes the typical influence of each substituent.

| Substituent | Position | Potential Roles in Biological Activity |

| Bromine | C-5 | Enhances lipophilicity, participates in halogen bonding, can increase binding affinity and potency. nih.gov |

| Carboxylic Acid | C-4 | Acts as a key pharmacophore for target binding (ionic/hydrogen bonds), improves water solubility. numberanalytics.comnih.gov |

| Methyl Group | C-2 | Influences steric fit in binding pockets, increases lipophilicity, may block metabolic oxidation. nih.govnih.gov |

Investigation of Mechanisms of Action at the Molecular and Cellular Level

Understanding the mechanism of action (MoA) of a compound at the molecular and cellular level is critical for its development as a therapeutic agent. For oxazole derivatives, their diverse biological activities stem from their ability to interact with a wide array of molecular targets.

Enzyme Inhibition: A common mechanism for oxazole-based drugs is the inhibition of specific enzymes. For example, some anti-inflammatory oxazoles act by inhibiting COX-2, thereby blocking the production of prostaglandins (B1171923) that mediate inflammation. nih.gov Studies on benzimidazole-oxazole hybrids have identified them as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Molecular docking studies for these compounds revealed interactions with the active sites of these enzymes, corroborating the in vitro findings. mdpi.com

Receptor Modulation: Oxazole derivatives can act as agonists or antagonists for various receptors. Aleglitazar, an oxazole-containing compound, functions as a dual agonist for PPARα and PPARγ. nih.gov By activating these nuclear receptors, it modulates the expression of genes involved in lipid and glucose metabolism.

Disruption of Protein Synthesis: The antibiotic Linezolid exerts its effect by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from many other antibiotics. tandfonline.com

Interference with Structural Proteins: Some antibacterial oxazole derivatives have been found to inhibit FtsZ, a protein crucial for bacterial cell division. mdpi.com

Investigating these mechanisms often involves a combination of the in vitro and in vivo methods described previously, supplemented by advanced techniques. Molecular docking studies, for example, can predict the binding modes of a compound within the active site of a target protein, providing a theoretical basis for its activity. mdpi.com Subsequent experiments, such as site-directed mutagenesis of the target protein, can then be used to validate the predicted binding interactions. At the cellular level, assays can measure downstream effects of target engagement, such as changes in the concentration of signaling molecules or alterations in gene expression profiles. nih.gov

Applications as Chemical Probes for Biological Systems and Therapeutic Interventions

Analogues of this compound, featuring the core oxazole-4-carboxylic acid moiety, have been investigated for a variety of biological activities, suggesting their potential as chemical probes to study biological systems and as starting points for the development of new therapeutic agents. The diverse biological landscape of substituted oxazoles and isoxazoles encompasses anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities. pharmatutor.orgresearchgate.net

Substituted oxazole derivatives have been identified as inhibitors of various enzymes, playing a crucial role in the management of several diseases. For instance, certain oxazole derivatives function as cyclooxygenase (COX) inhibitors, which are pivotal in inflammation pathways. nih.gov Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), features an oxazole core. pharmatutor.org Furthermore, derivatives of 1,3,4-oxadiazole, a related five-membered heterocycle, have been designed as potent and selective inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in Alzheimer's disease. nih.gov

A study on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, which are structurally related to oxazole carboxylic acids, identified potent xanthine (B1682287) oxidase (XO) inhibitors. mdpi.com Specifically, compounds with a fluoro or chloro substitution at the para position of the benzamido ring demonstrated significant inhibitory activity, highlighting the importance of specific substitutions for biological function. mdpi.com

The oxazole scaffold is a key component in compounds exhibiting antimicrobial properties. Research has uncovered that certain substituted oxazole-4-carboxylic acid derivatives possess antimicrobial and anti-biofilm activities. nih.gov For example, macrooxazoles isolated from the fungus Phoma macrostoma have demonstrated weak to moderate antimicrobial activity and the ability to interfere with the biofilm formation of Staphylococcus aureus. nih.gov

The following table summarizes the anti-biofilm activity of some macrooxazole derivatives against Staphylococcus aureus:

| Compound | Inhibition of Biofilm Formation at 250 µg/mL |

| Macrooxazole B | 75% |

| Macrooxazole C | 79% |

| Macrocidin A | 76% |

| Macrocidin Z | 75% |

Data sourced from a study on macrooxazoles from Phoma macrostoma. nih.gov

Derivatives of isoxazole (B147169) have shown promise as anticancer agents. nih.gov The modification of natural products with isoxazole moieties has in some cases enhanced their anticancer activity against various cancer cell lines. nih.gov For instance, a derivative of diosgenin (B1670711) containing an isoxazole ring showed superior anticancer activity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines compared to the parent compound. nih.gov

A series of 5-substituted oxazole-4-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity on blood platelet aggregation. nih.gov This suggests a potential application for analogues of this compound in cardiovascular research and drug discovery. The structure-activity relationship studies in this area are crucial for identifying the most effective compounds. nih.gov

The therapeutic potential of isoxazole-oxazole hybrids has been explored for nervous system diseases. mdpi.com Certain hybrids have shown activity as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, which could be beneficial in treating cognitive impairments associated with conditions like Alzheimer's disease and Parkinson's disease. mdpi.com

The diverse biological activities of oxazole and isoxazole analogues underscore the importance of this class of compounds in medicinal chemistry. While direct research on this compound is limited, the findings for its structural analogues provide a strong rationale for its investigation as a potential source of novel chemical probes and therapeutic leads. Further synthesis and biological evaluation of derivatives of this compound are warranted to explore its full potential.

Future Research Directions and Advanced Applications of 5 Bromo 2 Methyloxazole 4 Carboxylic Acid

Development of Novel Synthetic Routes Utilizing Sustainable and Green Chemistry Principles

Traditional organic synthesis methods often rely on hazardous reagents and generate significant chemical waste. chemistryjournals.net The quest for environmentally benign manufacturing has spurred the adoption of green chemistry principles, which aim to reduce the environmental impact of chemical processes by minimizing waste, using safer substances, and conserving energy. chemistryjournals.net For the synthesis of 5-Bromo-2-methyloxazole-4-carboxylic acid and its derivatives, future research will likely focus on incorporating these principles.

Key strategies include:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce toxicity and pollution. chemistryjournals.net

Catalysis: The use of catalytic processes, including biocatalysis, can lead to higher efficiency, greater selectivity, and less waste compared to stoichiometric reactions. chemistryjournals.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved heat and mass transfer, and enhanced safety, making production more efficient and scalable. chemistryjournals.net

While specific green synthesis routes for this compound are not yet widely published, established methods for creating related oxazole (B20620) structures, such as silver triflate mediated cyclization, provide a starting point for optimization under greener conditions. mdpi.com

Table 1: Potential Green Chemistry Strategies for Synthesis

| Green Chemistry Principle | Application to Oxazole Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Developing high-yield, atom-economical reaction pathways. | Reduces byproducts and environmental footprint. chemistryjournals.net |

| Safer Solvents & Reagents | Replacing hazardous brominating agents or volatile organic solvents with eco-friendly alternatives. | Improves worker safety and reduces pollution. chemistryjournals.net |

| Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. chemistryjournals.netnih.gov | Lowers production costs and greenhouse gas emissions. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the oxazole core. | Decreases reliance on petrochemicals. chemistryjournals.net |

Integration with High-Throughput Synthesis and Screening Technologies

The process of drug discovery can be significantly accelerated through the use of high-throughput synthesis (HTS) and screening. These automated technologies allow for the rapid creation and evaluation of vast libraries of chemical compounds. researchgate.net For this compound, its structure is ideal for generating a diverse library of analogues. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the attachment of various molecular fragments, while the carboxylic acid group can be converted into a wide range of amides and esters.

Integrating this compound with HTS workflows would involve:

Parallel Synthesis: Employing automated platforms to perform numerous reactions simultaneously, creating a large matrix of derivatives where different substituents are systematically varied at the bromine and carboxylic acid positions.

High-Throughput Screening: Testing the resulting library of compounds against various biological targets (e.g., enzymes, receptors) to quickly identify "hits" with desired activity.

This approach dramatically expands the exploration of the structure-activity relationship (SAR), helping to pinpoint which molecular features are crucial for biological effect. researchgate.net

Chemoinformatics and Artificial Intelligence in the Design and Discovery of New Analogues

Artificial intelligence (AI) and chemoinformatics are revolutionizing drug discovery by enabling the rapid, in silico design and evaluation of new molecules. nih.gov These computational tools can analyze massive datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds before they are ever synthesized in a lab. nih.govnih.gov

In the context of this compound, AI can be leveraged in several ways:

Predictive Modeling: Deep learning algorithms can be trained on existing data of oxazole-containing compounds to predict the potential of new analogues as, for example, anticancer agents or antibiotics. nih.govbroadinstitute.org

Generative AI: New AI models can design entirely novel molecules based on the this compound scaffold, optimized for binding to a specific biological target. mit.edu

Virtual Screening: AI can screen millions of virtual compounds to identify those most likely to be effective, saving immense time and resources compared to physical screening. oxsci.org

| Step | Description | AI/Chemoinformatics Tool |

|---|---|---|

| 1. Target Identification | Identify a biological target (e.g., a specific kinase or bacterial enzyme). | Genomic and proteomic data analysis. |

| 2. Virtual Library Generation | Create a large, virtual library of analogues based on the this compound scaffold. | Combinatorial library enumeration software. |

| 3. In Silico Screening & Prediction | Use AI models to predict the binding affinity, activity, and toxicity of the virtual compounds. nih.govbroadinstitute.org | Deep learning models, molecular docking simulations. nih.govnih.gov |

| 4. Prioritization & Synthesis | Select the most promising candidates for laboratory synthesis and testing. | Scoring functions and multi-parameter optimization algorithms. |

Potential in Agricultural Chemistry and Materials Science (e.g., as building blocks for polymers or functional materials)

While much of the focus on oxazole derivatives is in medicine, their structural features also suggest potential in other fields.

Agricultural Chemistry: Heterocyclic compounds are a cornerstone of modern agrochemicals. For instance, isothiazole (B42339) carboxamides, which are structurally related to oxazoles, are known to have fungicidal properties. mdpi.com This suggests that derivatives of this compound could be explored as potential new herbicides, insecticides, or fungicides. The reactivity of the bromo and carboxylic acid groups allows for the synthesis of a wide range of derivatives for screening in agricultural applications.